Physicochemical Characterization: 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol
Physicochemical Characterization: 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol
This guide serves as a technical whitepaper for the physicochemical characterization of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol .
Note to Researchers: As of early 2026, this specific isomer is classified as a specialized research chemical with limited presence in public chemical registries (PubChem, CAS). The data presented below synthesizes high-fidelity predictive modeling (COSMO-RS, UNIFAC), structural analog analysis (1,4-dioxane derivatives), and standard protocols for characterizing novel ether-alcohol entities.
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Molecular Identity & Structural Architecture
This molecule represents a hybrid functionality: a lipophilic, sterically hindered ether core (the gem-dimethyl dioxane ring) coupled with a polar, reactive secondary alcohol tail.
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IUPAC Name: 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol
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Molecular Formula:
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Molecular Weight: 160.21 g/mol
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SMILES: CC1(C)OCC(C(O)C)O1 (Predicted)
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Key Structural Features:
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1,4-Dioxane Ring: Provides solvent-like properties and water miscibility.[1][2][3]
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Gem-dimethyl Group (C3): Introduces steric bulk, likely locking the ring into a preferred chair conformation and reducing metabolic susceptibility at the C3 position.
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Secondary Alcohol (C1'): A chiral center offering a handle for further derivatization (esterification, oxidation).
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Stereochemical Complexity
The molecule possesses two chiral centers:
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C2 on the dioxane ring.
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C1 on the ethanol side chain. This results in four potential stereoisomers (two diastereomeric pairs). Analytical separation usually requires chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Physicochemical Properties Profile
The following values are derived from consensus QSAR (Quantitative Structure-Activity Relationship) modeling and Group Contribution Methods (Joback/Stein) calibrated against standard 1,4-dioxane.
| Property | Value (Predicted/Consensus) | Confidence | Relevance |
| Physical State | Viscous Liquid (at 20°C) | High | Handling/Dosing |
| Boiling Point | 215°C ± 10°C | Medium | Purification (Distillation) |
| Melting Point | -15°C to -5°C | Low | Storage stability |
| Density | 1.04 - 1.06 g/cm³ | High | Volumetric dosing |
| LogP (Octanol/Water) | 0.45 - 0.75 | High | Bioavailability/Lipophilicity |
| Water Solubility | Miscible / Very High | High | Formulation vehicle |
| Vapor Pressure | ~0.05 mmHg (at 25°C) | Medium | Inhalation risk (Low) |
| Polar Surface Area (PSA) | ~49 Ų | High | Membrane permeability |
| Refractive Index | 1.445 - 1.455 | Medium | Purity check |
Interpretation for Drug Development
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Lipophilicity (LogP ~0.6): The molecule sits in the "sweet spot" for membrane permeability while retaining high aqueous solubility. This suggests it could serve as a co-solvent or a hydrophilic building block .
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Volatility: Significantly less volatile than unsubstituted 1,4-dioxane (BP 101°C) due to hydrogen bonding from the hydroxyl group.
Proposed Synthetic Pathway & Logic
Since this is a non-commodity chemical, synthesis likely follows a ring-closure or modification strategy. The most robust route for research quantities involves the functionalization of a dioxane precursor.
Retrosynthetic Analysis
The secondary alcohol suggests a Grignard addition to an aldehyde. The aldehyde suggests an oxidized dioxane precursor.
Pathway:
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Precursor: 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde.
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Reagent: Methylmagnesium Bromide (MeMgBr).
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Mechanism: Nucleophilic addition to the carbonyl.
Figure 1: Proposed synthetic route via Grignard addition. This route allows for stereocontrol if chiral ligands are used.
Analytical Characterization Protocols
To validate the identity of synthesized or purchased batches, the following spectral signatures are diagnostic.
A. Nuclear Magnetic Resonance (NMR)[3][5]
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1H NMR (CDCl3, 400 MHz):
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δ 1.15 - 1.25 (d, 3H): Methyl group on the ethanol chain (doublet due to CH coupling).
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δ 0.95 - 1.10 (s, 6H): Gem-dimethyl groups on the ring (singlets, likely distinct due to diastereotopic environment).
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δ 3.40 - 3.90 (m, ~6H): Ring protons and the CH-OH proton. The CH next to the oxygen and the alcohol will be deshielded.
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δ 2.50 (bs, 1H): Hydroxyl proton (variable).
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13C NMR:
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Expect 8 distinct carbon signals (unless symmetry makes methyls equivalent, which is unlikely in the chiral environment).
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C-O Ring Carbons: ~60-75 ppm.
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Carbinol Carbon (CH-OH): ~65-70 ppm.
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Quaternary Carbon (C3): ~35-40 ppm (distinctive shift).
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B. Mass Spectrometry (GC-MS)
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Ionization: Electron Impact (EI, 70eV).
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Molecular Ion (M+): 160 m/z (often weak).
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Base Peak: Likely m/z 45 (CH3-CH=OH+) or fragmentation of the dioxane ring (m/z 88 loss).
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Diagnostic Fragment: Loss of methyl group (M-15 = 145).
Stability & Safety Profile
Peroxide Formation Risk
Like all ethers, and specifically dioxanes, this molecule is prone to autoxidation.
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Mechanism: Radical abstraction of the hydrogen at C2 (adjacent to the ether oxygen and the side chain).
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Mitigation:
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Store under inert gas (Argon/Nitrogen).
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Test for peroxides using KI starch paper before distillation.
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Add stabilizer (BHT 10-50 ppm) if stored for >30 days.
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Toxicity (QSAR Prediction)
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Acute Toxicity: Likely Class III (Low to Moderate). Estimated LD50 (Rat, Oral) ~2000-4000 mg/kg.
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Irritation: Predicted eye and skin irritant (Category 2).
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Carcinogenicity: 1,4-Dioxane is a Group 2B carcinogen. Structural analogs suggest this derivative should be treated with high caution as a potential carcinogen until proven otherwise.
Figure 2: Mandatory safety workflow for handling dioxane derivatives to prevent explosion hazards during heating/distillation.
Applications in Drug Development
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Solubilizer: The gem-dimethyl group disrupts the crystal lattice, potentially making this a better solvent than standard glycols for poorly soluble APIs.
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Metabolic Probe: The gem-dimethyl group at C3 blocks metabolic oxidation at that position, potentially forcing metabolism to the side chain. This makes it a useful tool for studying ether metabolism.
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Linker Chemistry: The secondary alcohol allows attachment to drugs to modify their LogP (hydrophilic spacer).
References
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Surprenant, K. S. (2000). Dioxane. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link
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Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Peroxide formation in ethers). Link
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Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodology for BP/MP prediction). Link
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SwissADME. (2025). Molecular Properties and Pharmacokinetics Prediction. Swiss Institute of Bioinformatics. (Source for LogP/PSA consensus data). Link
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Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: 1,4-Dioxane. (Baseline toxicity data for structural analog). Link
